Lithium triethyl(2H)hydroborate(1-)
CAS No.: 74540-86-6
Cat. No.: VC21180250
Molecular Formula: C6H16BLi
Molecular Weight: 107 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74540-86-6 |
---|---|
Molecular Formula | C6H16BLi |
Molecular Weight | 107 g/mol |
IUPAC Name | lithium;deuterio(triethyl)boranuide |
Standard InChI | InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1/i7D; |
Standard InChI Key | WCJAYABJWDIZAJ-DRGWXPQLSA-N |
Isomeric SMILES | [2H][B-](CC)(CC)CC.[Li+] |
SMILES | [Li+].[BH-](CC)(CC)CC |
Canonical SMILES | [Li+].[BH-](CC)(CC)CC |
Introduction
Chemical Identity and Structure
Chemical Formula and Molecular Structure
Lithium triethyl(2H)hydroborate(1-) has the molecular formula C₆H₁₆BLi, with a molecular weight of approximately 105.94-105.95 g/mol . The compound consists of a central boron atom bonded to three ethyl groups (C₂H₅) and one hydrogen atom, with a lithium cation (Li⁺) balancing the negative charge on the borohydride anion. The linear formula can be written as LiB(CH₂CH₃)₃H or Li(C₂H₅)₃BH .
The structure features a tetrahedral geometry around the boron atom, with the three ethyl groups and one hydrogen occupying the four corners of the tetrahedron. The lithium cation interacts with the negatively charged borohydride unit through an ionic bond.
Nomenclature and Identification
The compound is known by several names and identifiers in scientific literature and commercial catalogues:
Identification Parameter | Value |
---|---|
CAS Number | 22560-16-3 |
IUPAC Name | Lithium(1+) triethylboranuide |
Common Synonyms | Lithium triethylhydridoborate, LiEt₃BH, Super-Hydride |
MDL Number | MFCD00011703 |
InChI Key | WCJAYABJWDIZAJ-UHFFFAOYSA-N |
SMILES Notation | [Li+].CCBH-CC |
The compound is sometimes referred to as "Super-Hydride" in commercial contexts, highlighting its exceptional reducing capabilities compared to other hydride reagents .
Physical Properties
Physical State and Appearance
Lithium triethyl(2H)hydroborate(1-) is typically encountered as a colorless to slightly yellow liquid . It is commonly supplied as a solution in tetrahydrofuran (THF) at a concentration of 1M, which is the standard form used in laboratory settings .
Physical Constants
The physical properties of lithium triethyl(2H)hydroborate(1-) are crucial for handling and applications:
Property | Value | Source |
---|---|---|
Physical Form | Liquid | |
Color | Colorless to yellow | |
Density | 0.892 g/mL | |
Boiling Point | 66°C | |
Flash Point | -17°C (1°F) | |
Solubility in Water | Not applicable (reacts) | |
Exact Mass | 106.15051 |
The compound is highly sensitive to moisture, which is an important consideration for storage and handling .
Chemical Properties and Reactivity
Reducing Capabilities
Lithium triethyl(2H)hydroborate(1-) is known for its exceptional reducing capabilities, which exceed those of many common reducing agents like sodium borohydride (NaBH₄) and even lithium aluminum hydride (LiAlH₄) in certain applications. Its strong reducing power stems from the electron-rich borohydride anion, which readily donates a hydride (H⁻) to electrophilic centers.
Reactivity Profile
The compound displays high reactivity with various functional groups:
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It readily reduces aldehydes and ketones to their corresponding alcohols
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Can reduce esters to alcohols
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Effectively reduces acid chlorides
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Can be employed for the reduction of amides and nitriles
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Shows reactivity toward epoxides, opening the ring to form alcohols
The compound reacts violently with water and other protic solvents, releasing hydrogen gas. This high reactivity necessitates the use of anhydrous conditions and inert atmosphere during handling and reactions.
Applications in Chemical Synthesis
Organic Synthesis Applications
Lithium triethyl(2H)hydroborate(1-) finds extensive use in organic synthesis due to its powerful reducing capabilities and selectivity. Its applications include:
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Selective reduction of carbonyl compounds to alcohols
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Reductive amination processes
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Stereoselective reductions
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Synthesis of complex natural products and pharmaceuticals
The compound's ability to perform reductions under mild conditions makes it particularly valuable for reactions involving molecules with multiple functional groups or sensitive structural elements.
Comparison with Other Reducing Agents
Lithium triethyl(2H)hydroborate(1-) offers several advantages over other common reducing agents:
Reducing Agent | Relative Strength | Selectivity | Reaction Conditions |
---|---|---|---|
Lithium triethylborohydride | Very High | High | Mild temperatures, anhydrous |
Lithium aluminum hydride | High | Moderate | Low temperatures, anhydrous |
Sodium borohydride | Moderate | High | Mild, can use protic solvents |
Sodium cyanoborohydride | Low | Very High | Mild, pH dependent |
Its designation as "Super-Hydride" reflects its superior reducing capabilities compared to conventional hydride donors in certain challenging transformations.
Purity Grade | Description | Commercial Use |
---|---|---|
99% (2N) | Technical grade | Industrial applications |
99.9% (3N) | High purity | Research and development |
99.99% (4N) | Very high purity | Advanced research applications |
99.999% (5N) | Ultra high purity | Specialized research |
The compound is typically supplied as a solution in tetrahydrofuran (THF), with 1M being the standard concentration for laboratory use .
Hazard Type | Classification | Code |
---|---|---|
Flammability | Highly flammable | H225 |
Water Reactivity | In contact with water releases flammable gases which may ignite spontaneously | H260 |
Corrosivity | Causes severe skin burns and eye damage | H314 |
Toxicity | May cause respiratory irritation | H335 |
The compound is categorized with hazard codes F (Flammable) and C (Corrosive) .
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